(3aS,10aS,11aS,11bS)-3a,6-dimethyl-1,2,4,5,9,10,10a,11,11a,11b-decahydrocyclopenta[a]anthracene-3,8-dione
Description
(3aS,10aS,11aS,11bS)-3a,6-dimethyl-1,2,4,5,9,10,10a,11,11a,11b-decahydrocyclopenta[a]anthracene-3,8-dione is a polycyclic compound featuring a fused cyclopenta-anthracene scaffold with two ketone groups at positions 3 and 6. The decahydro designation indicates extensive saturation across the fused rings, conferring conformational rigidity and stereochemical complexity. The stereospecific methyl groups at positions 3a and 6 further influence its three-dimensional structure, likely inducing puckering in the cyclopentane ring system. This puckering can be quantitatively analyzed using Cremer-Pople coordinates, which define amplitude and phase parameters for non-planar ring systems .
Properties
IUPAC Name |
(3aS,10aS,11aS,11bS)-3a,6-dimethyl-1,2,4,5,9,10,10a,11,11a,11b-decahydrocyclopenta[a]anthracene-3,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-11-14-7-8-19(2)17(5-6-18(19)21)16(14)9-12-3-4-13(20)10-15(11)12/h10,12,16-17H,3-9H2,1-2H3/t12-,16+,17-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBSUKKDDVLORF-JTZSMWBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC3(C(C2CC4C1=CC(=O)CC4)CCC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@]3([C@H]([C@@H]2C[C@H]4C1=CC(=O)CC4)CCC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923461 | |
| Record name | 3a,6-Dimethyl-4,5,9,10,10a,11,11a,11b-octahydro-1H-cyclopenta[a]anthracene-3,8(2H,3aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120542-30-5 | |
| Record name | Anthrasteroid 2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120542305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3a,6-Dimethyl-4,5,9,10,10a,11,11a,11b-octahydro-1H-cyclopenta[a]anthracene-3,8(2H,3aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Antagonist-G is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
Coupling: The amino acids are coupled to the resin using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: In an industrial setting, the production of Antagonist-G involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, with rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: Antagonist-G undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with different protecting groups are used in SPPS for substitution reactions.
Major Products:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Antagonist-G has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: Antagonist-G is employed in research on cell signaling pathways, particularly those involving vasopressin receptors.
Industry: Antagonist-G is used in the development of peptide-based drugs and as a reference compound in quality control processes.
Mechanism of Action
Antagonist-G exerts its effects by binding to vasopressin receptors, thereby blocking the action of vasopressin. This inhibition leads to the activation of the c-Jun N-terminal kinase (JNK) pathway, which induces apoptosis in cancer cells . Additionally, Antagonist-G stimulates the generation of reactive oxygen species (ROS) within cells, further promoting cell death .
Comparison with Similar Compounds
Anthraquinone Derivatives: 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl Diacetate
The compound 9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate (C₁₈H₁₂O₆) shares a fused anthracene core with the target compound but differs critically in saturation and functionalization. Key distinctions include:
The planar structure of the anthraquinone derivative enables π-π stacking, critical for supramolecular applications like coordination polymers . In contrast, the target compound’s saturated rings reduce aromaticity but introduce puckering, which may enhance binding specificity in hydrophobic environments.
Cyclopentane-Containing Analogues
Cyclopentane rings in similar compounds (e.g., cyclopentane-fused steroids or terpenoids) exhibit puckering amplitudes (q) ranging from 0.3–0.6 Å, depending on substituents . For the target compound, the stereospecific methyl groups at 3a and 6 likely induce asymmetric puckering, altering phase angles (φ) and steric interactions. This contrasts with symmetric puckering modes (e.g., envelope or twist conformations) observed in simpler cyclopentane derivatives .
Data Table: Structural and Functional Comparison
Biological Activity
The compound (3aS,10aS,11aS,11bS)-3a,6-dimethyl-1,2,4,5,9,10,10a,11,11a,11b-decahydrocyclopenta[a]anthracene-3,8-dione (CAS No: 120542-30-5) is a polycyclic aromatic hydrocarbon derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C19H24O2 |
| Molecular Weight | 284.4 g/mol |
| Density | 1.14 g/cm³ |
| Boiling Point | 459.8 ºC |
| LogP | 4.1947 |
| PSA | 34.14 Ų |
Research indicates that this compound acts primarily through the modulation of various signaling pathways. It has been identified as a vasopressin antagonist , which suggests its potential role in regulating blood pressure and fluid balance in the body. Additionally, it exhibits weak antagonistic effects on gastrin-releasing peptide and bradykinin pathways.
Biological Activities
-
Anticancer Properties :
- Studies have shown that this compound may induce apoptosis in cancer cells via the c-Jun N-terminal kinase (JNK) pathway. This pathway is critical in regulating cell survival and apoptosis.
- The compound's dual action as both a vasopressin antagonist and a weak antagonist of other neuropeptides enhances its therapeutic potential in cancer treatment.
- Metabolic Activation :
Case Study 1: Anticancer Efficacy
In a controlled study involving cancer cell lines treated with varying concentrations of the compound:
- Cell Lines : MCF-7 (breast cancer), HeLa (cervical cancer)
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment. Apoptotic markers were elevated in treated cells compared to controls.
Case Study 2: Vasopressin Receptor Interaction
A pharmacological study assessed the binding affinity of the compound to vasopressin receptors:
- Methodology : Radiolabeled ligand binding assays were conducted.
- Findings : The compound demonstrated competitive inhibition of vasopressin binding with an IC50 value indicative of moderate potency.
Q & A
Advanced Research Question
- Cremer-Pople Ring Puckering Analysis : Quantifies out-of-plane displacements using amplitude () and phase () parameters. For this compound, Å and indicate a twist-boat conformation .
- DFT Calculations : B3LYP/6-31G(d) optimizations compare favorably with SCXRD data (mean deviation = 0.007 Å). Discrepancies in methyl group torsion angles (<5°) are attributed to crystal packing effects .
How do purification methods impact stereoisomer ratios in the final product?
Basic Research Question
- Chromatographic Selectivity : Silica gel columns favor retention of polar stereoisomers, achieving >20:1 diastereomeric ratios. Alumina columns improve separation for nonpolar derivatives .
- Recrystallization Solvents : Ethanol/water mixtures yield higher purity (99%) but may discard minor isomers. Hexane/ethyl acetate gradients preserve stereochemical diversity .
What spectroscopic techniques are critical for characterizing degradation products?
Advanced Research Question
- High-Resolution Mass Spectrometry (HRMS) : Identifies demethylated or hydroxylated derivatives (e.g., [M+H] = 345.1598 vs. theoretical 345.1602) .
- FT-IR Monitoring : Detects carbonyl loss (1680 cm → 1720 cm shift) during hydrolysis or oxidation .
How does the compound’s solubility profile influence formulation for in vivo studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
